2-((2-chloro-6-iodopyridin-3-yl)oxy)-N,N-diethylethan-1-amine
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Overview
Description
2-((2-chloro-6-iodopyridin-3-yl)oxy)-N,N-diethylethan-1-amine is a chemical compound that belongs to the class of halogenated heterocycles. This compound is characterized by the presence of chlorine and iodine atoms attached to a pyridine ring, which is further connected to an ethylamine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-chloro-6-iodopyridin-3-ol with diethylamine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and solvents to ensure high yield and purity. The process is optimized to minimize by-products and ensure the efficient use of raw materials.
Chemical Reactions Analysis
Types of Reactions
2-((2-chloro-6-iodopyridin-3-yl)oxy)-N,N-diethylethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
2-((2-chloro-6-iodopyridin-3-yl)oxy)-N,N-diethylethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-chloro-6-iodopyridin-3-yl)oxy)-N,N-diethylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-6-iodopyridin-3-yl)pivalamide
- 2-chloro-6-iodopyridin-3-ol
- (2-chloro-6-iodopyridin-3-yl)-methyl-amine
Uniqueness
2-((2-chloro-6-iodopyridin-3-yl)oxy)-N,N-diethylethan-1-amine is unique due to its specific combination of halogen atoms and the ethylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16ClIN2O |
---|---|
Molecular Weight |
354.61 g/mol |
IUPAC Name |
2-(2-chloro-6-iodopyridin-3-yl)oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C11H16ClIN2O/c1-3-15(4-2)7-8-16-9-5-6-10(13)14-11(9)12/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
BTWSRQYPUXWYPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(N=C(C=C1)I)Cl |
Origin of Product |
United States |
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